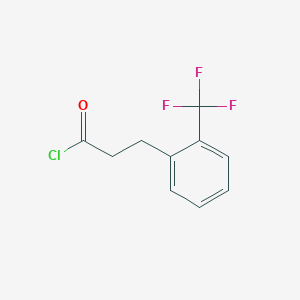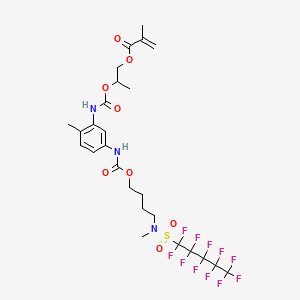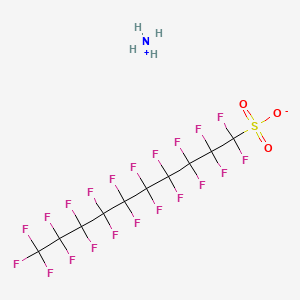![molecular formula C20H37O6P B15289252 [(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PHYLPA involves the isolation of the lipid fraction from the myxoamoebae of Physarum polycephalum . The purified substance undergoes structural studies using fast atom bombardment mass spectroscopy, infrared spectroscopy, and two-dimensional nuclear magnetic resonance spectroscopy to confirm its structure .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for PHYLPA due to its specific biological source and complex structure. The compound is typically prepared in research laboratories for scientific studies .
化学反应分析
Types of Reactions
PHYLPA undergoes various chemical reactions, including:
Oxidation: PHYLPA can be oxidized under specific conditions to study its structural changes and reactivity.
Reduction: Reduction reactions can be performed to analyze the stability and structural integrity of PHYLPA.
Substitution: Substitution reactions are used to modify the functional groups of PHYLPA for different experimental purposes.
Common Reagents and Conditions
Common reagents used in the reactions involving PHYLPA include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving PHYLPA depend on the type of reaction performed. For instance, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in modified lysophosphatidic acid compounds .
科学研究应用
PHYLPA has several scientific research applications, including:
作用机制
PHYLPA exerts its effects by inhibiting DNA polymerase alpha, a key enzyme involved in DNA replication . The inhibition is believed to be caused by the interaction of PHYLPA with the template DNA, preventing the enzyme from synthesizing new DNA strands . This mechanism highlights the potential of PHYLPA as a tool for studying DNA replication and developing inhibitors for therapeutic purposes .
相似化合物的比较
Similar Compounds
PHYLPA is compared with other lysophosphatidic acids, such as:
Lysophosphatidic acid (LPA): A simple phospholipid involved in various cellular processes.
Cyclopropane-containing lysophosphatidic acids: Similar to PHYLPA but with different structural variations.
Uniqueness
PHYLPA’s uniqueness lies in its cyclic phosphate and cyclopropane-containing hexadecanoic acid structure, which distinguishes it from other lysophosphatidic acids . This unique structure contributes to its specific inhibitory activity against DNA polymerase alpha, making it a valuable compound for biochemical research .
属性
分子式 |
C20H37O6P |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate |
InChI |
InChI=1S/C20H37O6P/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19/h17-19H,2-16H2,1H3,(H,22,23)/t17-,18+,19-/m1/s1 |
InChI 键 |
GKTQBJMLXAMCPC-CEXWTWQISA-N |
手性 SMILES |
CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)O |
规范 SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)



![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)


